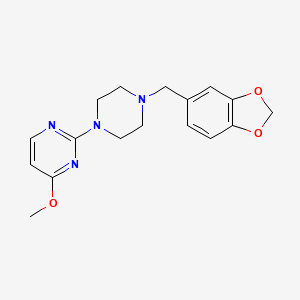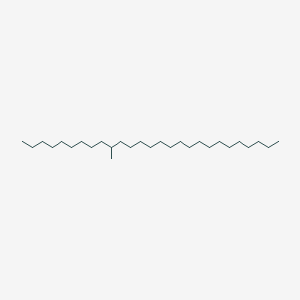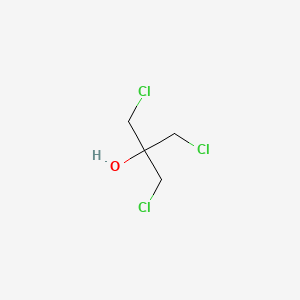
1,3-Dichloro-2-(chloromethyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2-(chloromethyl)propan-2-ol is a halogenated organic compound with the molecular formula C4H7Cl3O. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of multiple chlorine atoms and a hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-(chloromethyl)propan-2-ol can be synthesized through several methods. One common method involves the chlorination of glycerol or its derivatives. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out at a temperature range of 0-50°C to ensure the selective chlorination of the hydroxyl groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
1,3-Dichloro-2-(chloromethyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of compounds with different functional groups, such as alcohols, nitriles, or ethers.
科学的研究の応用
1,3-Dichloro-2-(chloromethyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-Dichloro-2-(chloromethyl)propan-2-ol involves its reactivity with nucleophiles due to the presence of electrophilic chlorine atoms. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity is exploited in various chemical synthesis processes to introduce different functional groups into organic molecules.
類似化合物との比較
1,3-Dichloro-2-(chloromethyl)propan-2-ol can be compared with other similar compounds such as:
1,3-Dichloro-2-propanol: Similar structure but lacks the chloromethyl group.
2,2-Dichloropropanol: Contains two chlorine atoms on the same carbon atom.
1,3-Dibromo-2-propanol: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
This compound is unique due to the presence of three chlorine atoms and a hydroxyl group, which makes it highly reactive and versatile in chemical synthesis. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, makes it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
5395-07-3 |
|---|---|
分子式 |
C4H7Cl3O |
分子量 |
177.45 g/mol |
IUPAC名 |
1,3-dichloro-2-(chloromethyl)propan-2-ol |
InChI |
InChI=1S/C4H7Cl3O/c5-1-4(8,2-6)3-7/h8H,1-3H2 |
InChIキー |
DGXYLTBOUTWFAZ-UHFFFAOYSA-N |
正規SMILES |
C(C(CCl)(CCl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium](/img/structure/B14170022.png)

![(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)
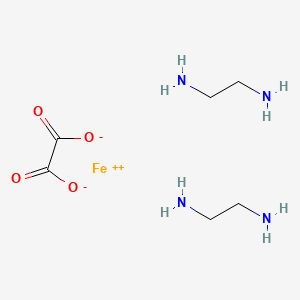

![1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14170055.png)
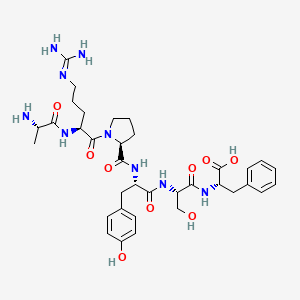
![3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B14170063.png)
![N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14170064.png)

![(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone](/img/structure/B14170071.png)
